P2X7 Antagonist Potency Landscape: Scaffold Class Baseline vs. Individual Analog Variance
The 6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one series includes some of the most potent human P2X7R antagonists reported, with optimized leads achieving IC50 values below 1 nM [1]. However, individual compound potency is exquisitely sensitive to substitution at the 3- and 7-positions. The target compound carries a 3-phenyl group; the closest published active analogs with 3-pyrazin-2-yl substitution achieve IC50 values as low as 0.3 nM at human P2X7R, while structurally divergent 7-benzyl analogs lacking the optimal 3-heteroaryl motif show potency reductions of 10- to 1000-fold [1][2]. This establishes the class potency ceiling but underscores that the target compound's specific IC50 must be determined experimentally and cannot be inferred from class averages.
| Evidence Dimension | Human P2X7R IC50 |
|---|---|
| Target Compound Data | Not publicly reported for this specific compound |
| Comparator Or Baseline | Optimized lead compounds in the same scaffold series (3-pyrazin-2-yl-7-substituted analogs): IC50 < 1 nM (up to 0.3 nM for the most potent) [1][2] |
| Quantified Difference | Target compound IC50 unknown; class baseline is sub-nanomolar for optimized analogs; unoptimized substitution patterns in the series show IC50 > 100 nM [1] |
| Conditions | Recombinant human P2X7R expressed in 1321N1 cells; calcium flux or radioligand displacement assay at pH 7.4 [1][2] |
Why This Matters
Establishes that procurement for P2X7 screening requires explicit target compound IC50 data; class-level potency cannot be assumed.
- [1] Ameriks, M.K., et al. (2016). Bioorg. Med. Chem. Lett., 26(2), pp.257-261. DOI: 10.1016/j.bmcl.2015.12.052. View Source
- [2] BindingDB entry BDBM227806. (6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one. IC50: 0.300 nM at human P2X7R. View Source
